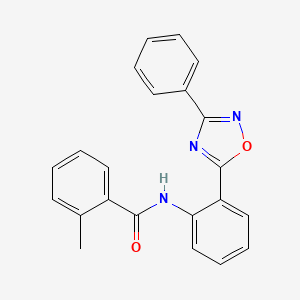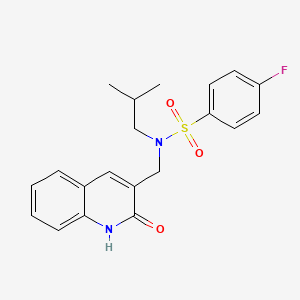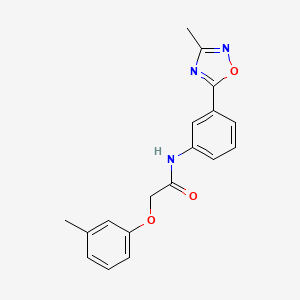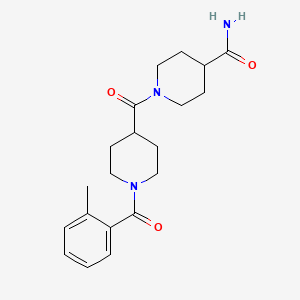
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrazole derivative that exhibits a range of interesting properties, making it an attractive target for researchers.
作用機序
The mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is not well understood, but it is believed to interact with various cellular targets, including enzymes and receptors. Some studies have suggested that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Other studies have suggested that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate may interact with G protein-coupled receptors (GPCRs), which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic properties. In vitro studies have demonstrated that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of COX-2. In vivo studies have shown that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate can reduce pain and inflammation in animal models.
実験室実験の利点と制限
One advantage of using Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate in lab experiments is its ability to selectively target specific cellular targets, making it a useful tool for studying protein-ligand interactions and enzyme activity. Additionally, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is relatively easy to synthesize and has a relatively low cost compared to other compounds. However, one limitation of using Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate. One area of interest is the development of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate-based materials with novel properties, such as stimuli-responsive behavior or self-assembly. Another area of interest is the development of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate and its potential interactions with cellular targets.
合成法
The synthesis of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate involves the reaction of 3-phenylpropanoic acid with thionyl chloride, followed by the addition of sodium azide and copper (I) iodide to form the tetrazole ring. The resulting compound is then esterified with methyl alcohol to produce Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate.
科学的研究の応用
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In materials science, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and supramolecular assemblies. In chemical biology, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been used as a probe to study protein-ligand interactions and enzyme activity.
特性
IUPAC Name |
methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRMQNNVYZIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (rs)-2-(5-methyl-1-tetrazolyl)-3-phenyl-propionate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)



![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)
![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)